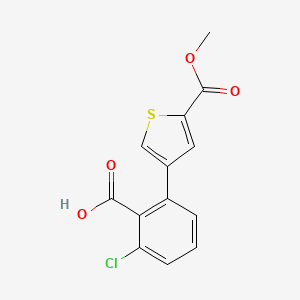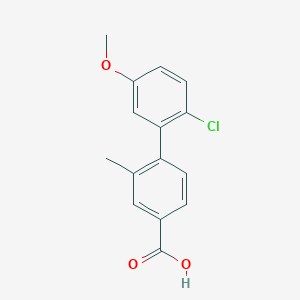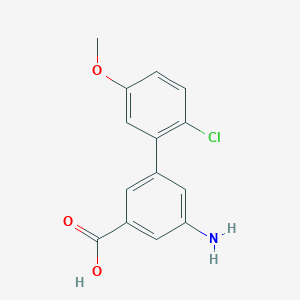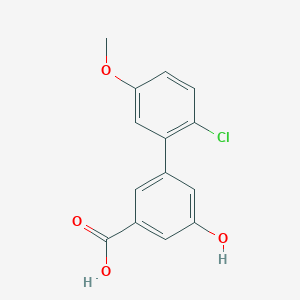![molecular formula C13H9NO6S B6406565 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid CAS No. 1261999-25-0](/img/structure/B6406565.png)
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the thiophene ring using methoxycarbonyl chloride in the presence of a base such as pyridine.
Nitration of Benzoic Acid: The benzoic acid moiety is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The final step involves coupling the methoxycarbonyl-substituted thiophene with the nitrated benzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-aminobenzoic acid.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxycarbonyl group can enhance the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
3-[5-(Methoxycarbonyl)thiophen-3-YL]benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-[5-(Methoxycarbonyl)thiophen-2-YL]-5-nitrobenzoic acid: Similar structure but with the thiophene ring attached at a different position, potentially altering its reactivity and properties.
5-(Methoxycarbonyl)thiophene-3-boronic acid: Contains a boronic acid group instead of the benzoic acid moiety, used in Suzuki-Miyaura coupling reactions.
Uniqueness: 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-nitrobenzoic acid is unique due to the presence of both the nitro and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-(5-methoxycarbonylthiophen-3-yl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c1-20-13(17)11-5-9(6-21-11)7-2-8(12(15)16)4-10(3-7)14(18)19/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWQFDKTDJECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691006 |
Source


|
| Record name | 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-25-0 |
Source


|
| Record name | 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxybenzoic acid](/img/structure/B6406488.png)
![4-[5-(Methoxycarbonyl)thiophen-3-YL]-3-methoxybenzoic acid](/img/structure/B6406495.png)
![3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid](/img/structure/B6406503.png)
![4-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxybenzoic acid](/img/structure/B6406507.png)
![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid](/img/structure/B6406513.png)
![5-Chloro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid](/img/structure/B6406516.png)
![2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid](/img/structure/B6406522.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid](/img/structure/B6406528.png)

![4-[5-(Methoxycarbonyl)thiophen-3-YL]-2-nitrobenzoic acid](/img/structure/B6406532.png)

![3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-trifluoromethylbenzoic acid](/img/structure/B6406546.png)


